3-Hydroxybutyrate

Immunometabolism NLRP3 inflammasome Innate immunity

3-Hydroxybutyrate (3HB; β-hydroxybutyrate; BHB) is a four-carbon ketone body produced endogenously in the liver during fasting, prolonged exercise, or carbohydrate restriction. It exists as two enantiomers—D-3HB (the physiologically predominant, energy-supplying form) and L-3HB—and serves as both an alternative metabolic fuel and a signaling metabolite.

Molecular Formula C4H7O3-
Molecular Weight 103.1 g/mol
Cat. No. B1226725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxybutyrate
Synonyms(+ -)-3-Hydroxybutyric Acid
3 Hydroxybutyrate
3 Hydroxybutyric Acid
3-Hydroxybutyrate
3-Hydroxybutyric Acid
beta Hydroxybutyrate
beta Hydroxybutyric Acid
beta-Hydroxybutyrate
beta-Hydroxybutyric Acid
Molecular FormulaC4H7O3-
Molecular Weight103.1 g/mol
Structural Identifiers
SMILESCC(CC(=O)[O-])O
InChIInChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1
InChIKeyWHBMMWSBFZVSSR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxybutyrate (BHB) Procurement Guide: Product Identity, Class Position, and Comparator Context


3-Hydroxybutyrate (3HB; β-hydroxybutyrate; BHB) is a four-carbon ketone body produced endogenously in the liver during fasting, prolonged exercise, or carbohydrate restriction [1]. It exists as two enantiomers—D-3HB (the physiologically predominant, energy-supplying form) and L-3HB—and serves as both an alternative metabolic fuel and a signaling metabolite [2]. 3HB is the most stable of the three ketone bodies (cf. acetoacetate and acetone), making it the preferred analytical target for ketosis monitoring and the primary molecular backbone for exogenous ketone supplements [3]. Its closest analogs include acetoacetate (AcAc), butyrate, 3-hydroxyisobutyrate (3-HIB), and 2-hydroxybutyrate (2-HB), each of which shares structural similarity but possesses markedly different biological stability, receptor targets, and metabolic fate.

Why 3-Hydroxybutyrate Cannot Be Substituted by Structurally Similar Analogs: A Comparator-Based Justification


Despite sharing a four-carbon backbone with butyrate and overlapping redox partnership with acetoacetate, 3-hydroxybutyrate exhibits unique functional, stability, and pharmacokinetic properties that preclude simple in-class substitution [1]. Acetoacetate lacks NLRP3 inflammasome inhibitory activity and is chemically unstable, losing ~40% content within 7 days at −20°C [2]. Butyrate acts as a potent HDAC inhibitor—a property largely absent in 3HB—meaning that replacement of 3HB with butyrate in any experimental system confounds epigenetic readouts [3]. Even within the 3HB scaffold, the D- and L-enantiomers produce divergent metabolic effects: D-3HB suppresses glucose utilization in cardiomyocytes (to 61% of control), while L-3HB does not [4]. Additionally, ketone salts deliver approximately 50% of βHB as the slowly cleared L-isoform, whereas ketone monoesters yield predominantly the bioactive D-isoform [5]. These documented differences demonstrate that procurement decisions must be guided by specific end-use requirements rather than assumed class equivalence.

Quantitative Differentiation Evidence for 3-Hydroxybutyrate Against Closest Analogs and Alternatives


NLRP3 Inflammasome Inhibition: 3-Hydroxybutyrate vs. Acetoacetate, Butyrate, and Acetate

3-Hydroxybutyrate (BHB) selectively suppresses NLRP3 inflammasome activation, whereas the structurally related ketone body acetoacetate (AcAc) and the short-chain fatty acids butyrate and acetate do not [1]. In lipopolysaccharide-primed bone marrow-derived macrophages, BHB inhibited NLRP3 inflammasome-mediated IL-1β and IL-18 release in response to urate crystals, ATP, and lipotoxic fatty acids. AcAc, butyrate, and acetate failed to suppress NLRP3 activation under identical conditions. The inhibitory effect of BHB on NLRP3 was independent of chirality, AMPK, ROS, autophagy, glycolytic inhibition, UCP2, Sirt2, or GPR109a [1].

Immunometabolism NLRP3 inflammasome Innate immunity

Stereoselective Glucose Utilization: D-3-Hydroxybutyrate vs. L-3-Hydroxybutyrate in Cardiomyocytes

In isolated rat cardiomyocytes, 5 mM D-3-hydroxybutyrate (D-3HB) decreased glucose utilization to 61% of the control level, whereas equimolar L-3-hydroxybutyrate (L-3HB) produced no interference with glucose utilization [1]. The D/L-3HB ratio in normal rat heart homogenate was 66/34, and this ratio shifted to 87/13 in diabetic rat hearts. Furthermore, the glucose utilization suppressed by D-3HB could be dose-dependently restored by the addition of L-3HB, indicating a stereospecific interaction [1].

Cardiac metabolism Enantiomer specificity Glucose utilization

HDAC Inhibitory Activity: 3-Hydroxybutyrate vs. Butyrate

Butyrate acts as a strong histone deacetylase (HDAC) inhibitor, a characteristic that could not be identified for R-3-hydroxybutyrate either in vivo or in vitro [1]. In rat myotubes, butyrate extensively upregulated PGC1α, CPT1b, mitochondrial sirtuins (SIRT3-5), SOD2, and catalase. In endothelial cells, butyrate suppressed LPS-induced secretion of several pro-inflammatory genes, while R-3-hydroxybutyrate acted as a slightly pro-inflammatory molecule [1]. A separate study confirmed that 3-hydroxybutyrate had minimal to no effect on apoptosis, proliferation, or HDAC activity in HT29 colorectal cancer cells, whereas butyrate inhibited HDAC activity and induced H4 acetylation [2].

Epigenetics HDAC inhibition Transcriptional regulation

Ketone Ester vs. Ketone Salt Pharmacokinetics: D-βHB Cmax and Enantiomeric Purity of Exogenous 3-Hydroxybutyrate

In a randomized crossover study of 15 healthy human volunteers, a ketone ester drink [(R)-3-hydroxybutyl (R)-3-hydroxybutyrate] and a ketone salt drink (sodium plus potassium βHB) both delivering ~12–24 g of βHB were compared. The ketone ester produced significantly higher peak blood D-βHB concentrations: Cmax 2.8 mM for ketone ester vs. 1.0 mM for ketone salt (P < 0.001) [1]. Critically, ketone salt drinks contained approximately 50% of the L-βHB isoform, which remained elevated in blood for over 8 hours and was only slowly cleared, whereas the ketone ester delivered predominantly the bioactive D-isoform [1]. A separate dose-escalation study of the ketone monoester at 714 mg/kg confirmed peak βHB levels of 3.30 mM, with an elimination half-life of 0.8–3.1 h for βHB [2].

Pharmacokinetics Exogenous ketones Bioavailability

Sample Storage Stability: 3-Hydroxybutyrate vs. Acetoacetate

Acetoacetate undergoes rapid non-enzymatic decarboxylation to acetone during sample storage. At −20°C, approximately 40% of acetoacetate is lost within 7 days, and after 40 days of storage at this temperature, virtually all acetoacetate has degraded [1]. At −80°C, decomposition is slower but still measurable, with ~15% loss after 40 days. In contrast, β-hydroxybutyrate is very stable during storage under identical conditions [1]. The rate constants for acetoacetate decarboxylation were (6.4 ± 2.9) × 10⁻⁵ min⁻¹ at −20°C and (0.4 ± 0.3) × 10⁻⁵ min⁻¹ at −80°C [1].

Analytical chemistry Biomarker stability Ketone body quantification

Evidence-Backed Application Scenarios Where 3-Hydroxybutyrate Provides Verifiable Differentiation


NLRP3 Inflammasome-Targeted Drug Discovery and Immunometabolism Research

Studies investigating NLRP3 inflammasome-mediated inflammatory diseases (e.g., Muckle-Wells Syndrome, gout, type 2 diabetes-associated sterile inflammation) require 3-hydroxybutyrate as the only ketone body with validated NLRP3 inhibitory activity [1]. Acetoacetate, butyrate, and acetate are inactive against NLRP3 and cannot serve as substitutes. BHB inhibits NLRP3 by preventing K⁺ efflux and reducing ASC oligomerization, independently of chirality, making both enantiomers suitable for this specific application [1]. Procurement recommendation: D-3HB or racemic D,L-3HB; verify absence of butyrate contamination.

Cardiac Metabolism Studies Requiring Enantiomer-Specific Metabolic Tracing

For investigations of myocardial fuel selection—particularly the Randle cycle interaction between ketone bodies and glucose utilization—only pure D-3HB or L-3HB enantiomers should be used [2]. D-3HB at 5 mM reduces cardiomyocyte glucose utilization to 61% of control, while L-3HB has no effect. In diabetic models, the cardiac D/L-3HB ratio shifts from 66/34 to 87/13, further emphasizing the need for enantiomerically defined reagents [2]. Procurement recommendation: D-3HB (R-enantiomer) for energy substrate studies; L-3HB as a negative control for metabolic effects.

Epigenetic and HDAC-Targeted Research Where Butyrate Contamination Must Be Excluded

In any study examining the transcriptional or epigenetic effects of ketone bodies, 3-hydroxybutyrate must be used rather than butyrate when the research question pertains to non-HDAC-mediated signaling [3]. Butyrate acts as a potent HDAC inhibitor and induces broad transcriptional changes (upregulation of PGC1α, CPT1b, SIRT3-5, SOD2, catalase), whereas 3HB lacks detectable HDAC inhibitory activity [3]. Furthermore, 3HB exerts a slight pro-inflammatory effect on endothelial cells, in contrast to butyrate's anti-inflammatory action [3]. Procurement recommendation: 3HB with certified low butyrate content; confirm purity by HPLC or LC-MS.

Exogenous Ketone Supplement Pharmacokinetic Studies and Clinical Trial Material Sourcing

For clinical studies evaluating exogenous ketone supplementation, the formulation choice between ketone ester and ketone salt directly determines systemic D-βHB exposure. The ketone monoester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate achieves a D-βHB Cmax of 2.8–3.3 mM, approximately 2.8-fold higher than the 1.0 mM achieved by ketone salts at matched βHB doses [4][5]. Ketone salts deliver ~50% of βHB as the slowly cleared L-isoform, which remains elevated for >8 hours and may confound metabolic and cognitive endpoint measurements [4]. Procurement recommendation: ketone monoester for studies requiring high D-βHB exposure and enantiomeric purity; ketone salts only when electrolyte co-delivery is a study objective.

Quote Request

Request a Quote for 3-Hydroxybutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.